(2-Chloroethoxy)benzene

Catalog No.
S772838
CAS No.
622-86-6
M.F
C8H9ClO
M. Wt
156.61 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Chloroethoxy)benzene

CAS Number

622-86-6

Product Name

(2-Chloroethoxy)benzene

IUPAC Name

2-chloroethoxybenzene

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

InChI

InChI=1S/C8H9ClO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

VQUYNUJARXBNPK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCCl

Synonyms

β-Chlorophenetole; 1-Chloro-2-phenoxyethane; 2-Phenoxyethyl Chloride; 1-Phenoxy-2-chloroethane; NSC 1073;

Canonical SMILES

C1=CC=C(C=C1)OCCCl

Synthesis of Polymers:

(2-Chloroethoxy)benzene can be used as a starting material for the synthesis of certain types of polymers, particularly poly(arylene ether)s. These polymers are known for their good thermal stability and mechanical properties, making them attractive for various industrial applications [].

Precursor for Pharmaceuticals:

(2-Chloroethoxy)benzene can be used as a precursor for the synthesis of some pharmaceutical compounds. For example, it can be converted into beta-phenethylamine, which is a precursor for certain stimulants and decongestants []. However, it's important to note that due to the potential health risks associated with beta-phenethylamine and its derivatives, this application is not widely pursued for ethical reasons.

Reference Material:

(2-Chloroethoxy)benzene is an aromatic ether molecule. It is formed by attaching a chloroethoxy group (CH2CH2ClO-) to a benzene ring at the second position. While its natural origins are not well documented, it can be synthesized in a laboratory setting []. Research suggests potential applications in the development of new pharmaceuticals or industrial materials, but more investigation is needed [].


Molecular Structure Analysis

(2-Chloroethoxy)benzene consists of a six-membered carbon ring (benzene) with a chloroethoxy group attached. The benzene ring exhibits a planar structure with alternating single and double bonds due to aromatic character. The chloroethoxy group is a five-membered chain with a chlorine atom bonded to the second carbon and an ether linkage (C-O-C) connecting it to the benzene ring []. This structure presents functional groups (ether and chloro) that can participate in various chemical reactions.


Chemical Reactions Analysis

Synthesis: The synthesis of (2-chloroethoxy)benzene can be achieved through various methods. One common approach involves the Williamson ether synthesis, where phenoxide ion (C6H5O-) reacts with 2-chloroethyl chloride (CH2CH2ClCl) in the presence of a base [].

XLogP3

2.4

Boiling Point

218.5 °C

Melting Point

28.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (91.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (81.63%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

622-86-6

Wikipedia

(2-chloroethoxy)benzene

General Manufacturing Information

Benzene, (2-chloroethoxy)-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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